- Visible-Light-Driven Solventylation Strategy for Olefin Functionalization, ACS Omega, 2022, 7(51), 48564-48571
Cas no 920-46-7 (2-methylprop-2-enoyl chloride)
2-methylprop-2-enoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Methacryloyl chloride
- 2-Methylpropenoyl chloride
- Methacryloyl Chloride (stabilized with MEHQ)
- 2-METHYL-2-PROPENOYL CHLORIDE
- Methacryloyl Chlorid
- 2-methyl-acryloyl chloride
- 2-Methylpropenal tosylhydrazone
- 2-methylpropenoic acid chloride
- methacrolein toluene-4-sulphonylhydrazone
- methacrylic acid chloride
- Methacryloylchloride
- Methacrylyl chloride
- 2-methylprop-2-enoyl chloride
- Methacryl chloride
- Methacrylic chloride
- 2-Propenoyl chloride, 2-methyl-
- Methylacryloyl chloride
- VHRYZQNGTZXDNX-UHFFFAOYSA-N
- L76O6653IO
- Methacryloyl chloride, 95%, contains 200 ppm MEHQ as stabilizer, AcroSeal(R)
- methacryl oyl c
- 2-Methyl-2-propenoyl chloride (ACI)
- Methacryloyl chloride (6CI, 7CI, 8CI)
- 2-Methylacryloyl chloride
- α-Methylacryloyl chloride
-
- MDL: MFCD00000716
- Inchi: 1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3
- InChI Key: VHRYZQNGTZXDNX-UHFFFAOYSA-N
- SMILES: O=C(C(C)=C)Cl
- BRN: 0878175
Computed Properties
- Exact Mass: 104.00300
- Monoisotopic Mass: 104.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 85.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
Experimental Properties
- Color/Form: Colorless transparent clear liquid
- Density: 1.076
- Melting Point: -60 ºC
- Boiling Point: 95-96 ºC
- Flash Point: 2 ºC
- Refractive Index: 1.442
- Water Partition Coefficient: Miscible with alcohols, ethers and organic solvents. Slightly miscible with water.
- PSA: 17.07000
- LogP: 1.32790
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
2-methylprop-2-enoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H302,H314,H317,H330,H412
- Warning Statement: P210,P260,P273,P280,P284,P305+P351+P338
- Hazardous Material transportation number:UN 3383 6.1/PG 1
- WGK Germany:2
- Hazard Category Code: R11;R22;R26;R34
- Safety Instruction: S26-S28-S36/37/39-S45-S27-S16-S33-S29
- FLUKA BRAND F CODES:21
- RTECS:OZ5791000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:I
- TSCA:Yes
- Storage Condition:0-10°C
- Safety Term:6.1
- Packing Group:I
- Risk Phrases:R11; R22; R26; R34
2-methylprop-2-enoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0556-500ML |
Methacryloyl Chloride (stabilized with MEHQ) |
920-46-7 | >90.0%(T) | 500ml |
¥2550.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000417-100g |
2-methylprop-2-enoyl chloride |
920-46-7 | 95%200ppm MEHQ | 100g |
¥271 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000417-25g |
2-methylprop-2-enoyl chloride |
920-46-7 | 95%200ppm MEHQ | 25g |
¥87 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000417-500g |
2-methylprop-2-enoyl chloride |
920-46-7 | 95%200ppm MEHQ | 500g |
¥752 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82590-25g |
Methacryloyl chloride |
920-46-7 | 25g |
¥88.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82590-100g |
Methacryloyl chloride |
920-46-7 | 100g |
¥258.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82590-500g |
Methacryloyl chloride |
920-46-7 | 500g |
¥738.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82590-2.5kg |
Methacryloyl chloride |
920-46-7 | 2.5kg |
¥2728.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82590-5g |
Methacryloyl chloride |
920-46-7 | 5g |
¥28.0 | 2021-09-08 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0556-25ML |
Methacryloyl Chloride (stabilized with MEHQ) |
920-46-7 | >90.0%(T) | 25ml |
¥260.00 | 2024-04-15 |
2-methylprop-2-enoyl chloride Production Method
Production Method 1
1.2 Catalysts: Dimethylformamide ; 0 °C → rt; 1 h, rt
Production Method 2
- The optimization of glycidyl methacrylate based terpolymer monolith synthesis: an effective Candida rugosa lipase immobilization support, Journal of Polymer Research, 2020, 27(5),
Production Method 3
- 6π-Photocyclization of o-tert-butylacrylanilides. N-substitution dictates the regiochemistry of cyclization, Photochemical & Photobiological Sciences, 2009, 8(6), 751-754
Production Method 4
- Process for forming alpha, beta-unsaturated carbonyl halides, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of 2-(diethylamino)ethyl methacrylate, Jingxi Huagong Zhongjianti, 2009, 39(6), 69-70
Production Method 6
- Process for manufacturing acrylic acid chloride and methacrylic acid chloride, Japan, , ,
Production Method 7
- An amphiphilic and photoswitchable organocatalyst for the aldol reaction based on a product-imprinted polymer, Molecular Catalysis, 2017, 442, 115-125
Production Method 8
- Synthesis and characterization of a fluorinated acrylate monomer, Jingxi Huagong, 2009, 26(4), 395-398
Production Method 9
- Derivatives of methacrylic acid, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1950, 69, 787-98
Production Method 10
- Improved process for the preparation of N-4-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-flurophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (bicalutamide), India, , ,
Production Method 11
- Synthesis of N-substituted methacrylamides. I. Carboxy- and carbalkoxyphenylmethacrylamides, Zhurnal Obshchei Khimii, 1957, 27, 185-9
Production Method 12
- Preparation of methacrylic compounds, Bulletin de la Societe Chimique de France, 1954, 56, 56-8
Production Method 13
Production Method 14
- Novel acrylic copolymers derived from 4-chloro-3,5-dimethyl phenol: synthesis, characterization and antimicrobial screening, Journal of Chemical and Pharmaceutical Research, 2017, 9(5), 18-27
Production Method 15
- Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System, ChemSusChem, 2016, 9(15), 1945-1952
Production Method 16
- Synthesis of (meth)acryloyl chloride and their derivatives, Hecheng Huaxue, 2011, 19(2), 248-250
Production Method 17
- Asymmetric Dihydroxylation of Esters and Amides of Methacrylic, Tiglic, and Angelic Acid: No Exception to the Sharpless Mnemonic!, European Journal of Organic Chemistry, 2015, 2015(11), 2428-2449
Production Method 18
- Preparation and binding properties in aqueous media of cholic acid imprinted polymers, Gaodeng Xuexiao Huaxue Xuebao, 2011, 32(8), 1727-1732
Production Method 19
- Construction and catalytic properties of molecular imprinting microreactor on multiwalled carbon nanotubes for Diels-Alder reaction, Gaodeng Xuexiao Huaxue Xuebao, 2011, 32(5), 1157-1162
Production Method 20
- Radiation-Sensitive Novel Polymeric Resist Materials: Iterative Synthesis and Their EUV Fragmentation Studies, ACS Applied Materials & Interfaces, 2014, 6(6), 4223-4232
2-methylprop-2-enoyl chloride Raw materials
2-methylprop-2-enoyl chloride Preparation Products
2-methylprop-2-enoyl chloride Suppliers
2-methylprop-2-enoyl chloride Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-methylprop-2-enoyl chloride
Introduction to 2-methylprop-2-enoyl chloride (CAS No. 920-46-7) and Its Applications in Modern Chemical Biology
2-methylprop-2-enoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 920-46-7, is a versatile and highly reactive chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, also known as isobutyryl chloride, is a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural properties and reactivity make it an invaluable tool for researchers exploring novel synthetic pathways and drug development strategies.
The molecular structure of 2-methylprop-2-enoyl chloride consists of an acyl chloride functional group attached to an isobutyl group. This configuration imparts high reactivity, particularly in nucleophilic acyl substitution reactions, which are fundamental to the synthesis of complex organic molecules. The compound's ability to participate in such reactions efficiently has made it a staple in organic synthesis laboratories worldwide.
In recent years, the applications of 2-methylprop-2-enoyl chloride have expanded significantly, driven by advancements in synthetic methodologies and an increased understanding of its role in biological systems. One of the most notable areas of research involves its use as a building block in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been employed in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that target inflammatory pathways.
Moreover, the compound has found utility in the development of protease inhibitors, which are critical for treating a wide range of diseases, including HIV/AIDS and cancer. Protease inhibitors often require complex molecular architectures, and 2-methylprop-2-enoyl chloride serves as a key intermediate in their synthesis. Its reactivity allows for the introduction of specific functional groups that are essential for achieving the desired biological activity.
Recent studies have also highlighted the role of isobutyryl chloride (CAS No. 920-46-7) in the synthesis of lipid-based drug delivery systems. These systems leverage the compound's ability to form stable amide or ester bonds with various bioactive molecules, enabling targeted delivery and improved bioavailability. Such innovations are particularly relevant in oncology, where effective drug delivery is paramount to therapeutic success.
The compound's significance extends beyond pharmaceutical applications. In agrochemical research, 2-methylprop-2-enoyl chloride is used to develop novel herbicides and pesticides that exhibit high efficacy while minimizing environmental impact. Its incorporation into synthetic pathways allows researchers to design molecules with specific modes of action, contributing to sustainable agricultural practices.
From a chemical biology perspective, CAS No. 920-46-7 has been instrumental in studying enzyme mechanisms and developing enzyme inhibitors. Its reactivity with nucleophiles provides a means to probe enzymatic active sites and understand how enzymes catalyze biological transformations. This knowledge is crucial for designing drugs that can modulate enzyme activity effectively.
One cutting-edge application involves the use of 2-methylprop-2-enoyl chloride in combinatorial chemistry libraries. These libraries enable high-throughput screening for novel compounds with desired biological properties. By systematically varying reaction conditions and substrates, researchers can generate diverse molecular structures rapidly, accelerating the discovery process.
The compound's versatility also makes it valuable in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization reactions allows for the creation of materials with tailored mechanical and thermal properties. Such materials are increasingly important in industries ranging from aerospace to electronics.
In conclusion, 2-methylprop-2-enoyl chloride (CAS No. 920-46-7) represents a cornerstone in modern chemical biology and pharmaceutical research. Its broad range of applications underscores its importance as a synthetic intermediate and highlights its potential for future innovation. As research continues to uncover new uses for this compound, its impact on science and industry is likely to grow even further.
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